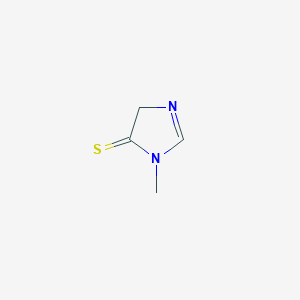
4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- is an organic compound with a complex structure that includes both aliphatic and cyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- can be achieved through several methods. One common approach involves the reaction of ethylene with propionyl chloride, aluminum trichloride, and carbon disulfide . This method leverages the reactivity of these reagents to form the desired compound under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context in which the compound is used. Detailed studies on its mechanism of action are essential for understanding its full potential and applications.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-1-phenyl-1-penten-3-one: This compound shares a similar structure but includes a phenyl group instead of a cyclohexenyl group.
1-Pentene, 3,3-dimethyl-: A simpler analog with fewer functional groups.
Uniqueness
4-Penten-1-one, 3,3-dimethyl-1-(4-methyl-3-cyclohexen-1-yl)- is unique due to its combination of aliphatic and cyclic components, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
597533-64-7 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
3,3-dimethyl-1-(4-methylcyclohex-3-en-1-yl)pent-4-en-1-one |
InChI |
InChI=1S/C14H22O/c1-5-14(3,4)10-13(15)12-8-6-11(2)7-9-12/h5-6,12H,1,7-10H2,2-4H3 |
InChI Key |
ALZPKIVIXJIXCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(=O)CC(C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, 4-chloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12574082.png)
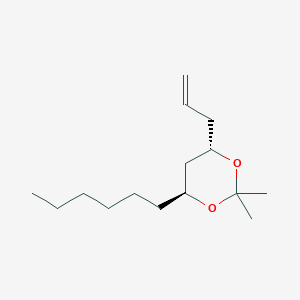
![N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12574105.png)
![2-Dodecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B12574106.png)
![N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide](/img/structure/B12574110.png)
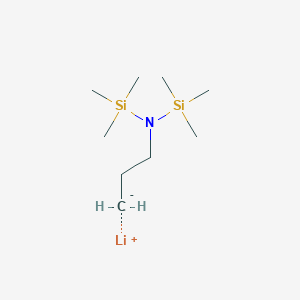
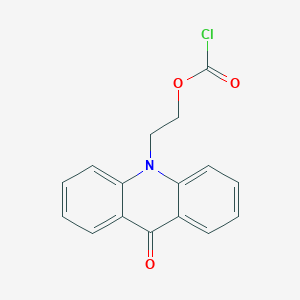
![1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-](/img/structure/B12574130.png)
![Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-](/img/structure/B12574134.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12574141.png)
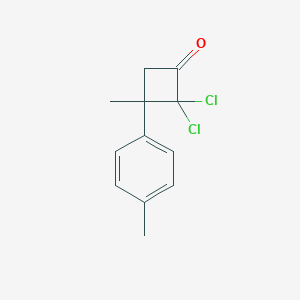
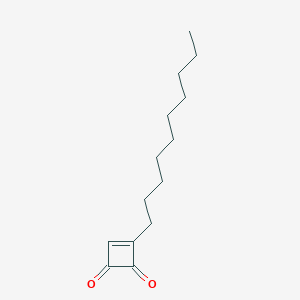
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide](/img/structure/B12574160.png)
